オルムチニブ

概要

説明

オルムチニブは、上皮成長因子受容体(EGFR)のキナーゼドメイン近くのシステイン残基に共有結合することによって作用する、開発中の抗がん剤です。これは主に、EGFRのT790M変異を有する非小細胞肺がん(NSCLC)の治療に使用されます 。 オルムチニブは、ハンミ製薬によって開発され、2016年5月以降、韓国で承認されています .

科学的研究の応用

Olmutinib has been extensively studied for its applications in cancer research. It is particularly effective against NSCLC with the T790M mutation of EGFR, making it a valuable tool in targeted cancer therapy . Additionally, olmutinib derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including A549, H1975, NCI-H460, LO2, and MCF-7 . These studies have shown that olmutinib and its derivatives can inhibit the proliferation and growth of tumor cells by targeting EGFR and other related pathways .

作用機序

オルムチニブは、変異したEGFRのキナーゼドメイン近くのシステイン残基に共有結合することによって、その効果を発揮します。この結合は、受容体のリン酸化を防ぎ、受容体シグナル伝達を阻害します。 EGFRの活性化を阻害することにより、オルムチニブは、ホスホイノシチド3-キナーゼ経路やミトゲン活性化タンパク質キナーゼ経路などの腫瘍促進経路の活性化を弱めます 。この阻害は、最終的に癌細胞における細胞生存と増殖の減少につながります。

類似の化合物との比較

オルムチニブは、第1世代および第2世代のEGFR TKIに対する耐性を克服するために設計された、第3世代のEGFRチロシンキナーゼ阻害剤(TKI)です。 類似の化合物には、ゲフィチニブ、エルロチニブ、アファチニブ、およびオシメルチニブなどがあります 。ゲフィチニブとエルロチニブは第1世代のEGFR TKIですが、アファチニブは第2世代のEGFR TKIです。 オシメルチニブは、オルムチニブと同様に、T790M変異を標的とする第3世代のEGFR TKIです 。 オルムチニブは、変異したEGFRに選択的かつ不可逆的に結合する能力において独特であり、癌細胞におけるEGFRシグナル伝達の強力な阻害剤となっています .

生化学分析

Biochemical Properties

Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .

Cellular Effects

Olmutinib selectively and irreversibly binds and inhibits EGFRs with the T790M activating mutation . EGFRs are frequently over-expressed in lung cancer and contribute to activation of the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways which both promote cell survival and proliferation . By inhibiting EGFR activation, olmutinib attenuates the activation of these tumor-promoting pathways .

Molecular Mechanism

The mechanism of action of olmutinib involves covalent binding to a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor . This inhibits receptor signaling as phosphorylation is necessary for recruitment of signaling cascade proteins .

Temporal Effects in Laboratory Settings

The intrinsic clearance (CL int) of olmutinib was found to be 2.71 mL min −1 kg −1 and the in vitro half-life ( t1/2) was 48.80 min . This suggests that olmutinib has a moderate metabolic stability.

Dosage Effects in Animal Models

It is known that olmutinib is used in the treatment of T790M mutation positive non-small cell lung cancer , suggesting that its effects would vary depending on the presence of this mutation.

Metabolic Pathways

It is known that olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs , suggesting that its metabolism may involve processes related to protein modification and degradation.

Transport and Distribution

Olmutinib is known to reverse drug resistance mediated by ABCG2, a member of the ATP-binding cassette (ABC) super-family of transporters . This suggests that olmutinib may interact with transport proteins and could potentially influence its own distribution within cells and tissues.

Subcellular Localization

Given that it targets EGFRs, which are typically located on the cell surface, it is likely that olmutinib localizes to the cell membrane where it can interact with its target .

準備方法

オルムチニブの合成は、重要な中間体の調製から始まり、いくつかのステップを伴います反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を伴います 。工業生産方法は、最終生成物の収率と純度を高くするために、これらの合成経路の最適化を含みます。

化学反応の分析

オルムチニブは、置換反応や付加反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、有機溶媒、塩基、触媒などがあります。 これらの反応から生成される主な生成物は、抗腫瘍活性が研究されているオルムチニブ誘導体です .

科学研究への応用

オルムチニブは、がん研究への応用に関して、広範囲にわたって研究されてきました。 これは、EGFRのT790M変異を有するNSCLCに対して特に効果的であり、標的がん療法において貴重なツールとなっています 。 さらに、オルムチニブ誘導体は合成され、A549、H1975、NCI-H460、LO2、およびMCF-7など、さまざまな癌細胞株に対する細胞毒性活性が評価されました 。 これらの研究は、オルムチニブとその誘導体が、EGFRおよびその他の関連経路を標的とすることにより、腫瘍細胞の増殖と増殖を阻害できることを示しています .

類似化合物との比較

Olmutinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that is designed to overcome resistance to first- and second-generation EGFR TKIs. Similar compounds include gefitinib, erlotinib, afatinib, and osimertinib . While gefitinib and erlotinib are first-generation EGFR TKIs, afatinib is a second-generation EGFR TKI. Osimertinib, like olmutinib, is a third-generation EGFR TKI that targets the T790M mutation . Olmutinib is unique in its ability to selectively and irreversibly bind to mutant EGFRs, making it a potent inhibitor of EGFR signaling in cancer cells .

特性

IUPAC Name |

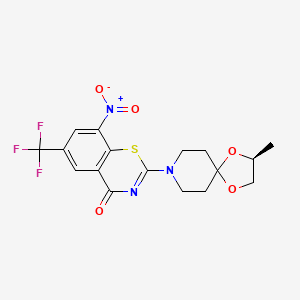

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMQDKQUTRLUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319119 | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins. | |

| Record name | Olmutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1353550-13-6, 1802181-20-9 | |

| Record name | Olmutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olmutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HM 61713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。